molecular formula C24H28N4O4 B14940433 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B14940433
M. Wt: 436.5 g/mol
InChI Key: BTBDCYNAJBUTBR-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an indole moiety, and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a solvent like methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
  • 2-(4-Benzylpiperazin-1-yl)-N-cycloheptylacetamide
  • tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate

Uniqueness

What sets N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-31-21-9-8-19-18(23(21)32-2)14-20(26-19)24(30)25-15-22(29)28-12-10-27(11-13-28)16-17-6-4-3-5-7-17/h3-9,14,26H,10-13,15-16H2,1-2H3,(H,25,30)

InChI Key

BTBDCYNAJBUTBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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